N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-11-15(8-9-17(13)22)21-19(23)16-12-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDQFHHCLLJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Sulfonylation
The tetrahydroquinoline scaffold is constructed via Borsche–Drechsel cyclization or Skraup reaction , followed by selective functionalization:
- Cyclization : Heating 6-nitro-1,2,3,4-tetrahydroquinoline with glycerol and sulfuric acid yields 6-nitro-1,2,3,4-tetrahydroquinoline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
- Sulfonylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base installs the methanesulfonyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 92 | |
| Sulfonylation | MsCl, TEA, DCM, 0°C → rt | 85 |
Synthesis of 2-Oxo-2H-Chromene-3-Carboxamide
Knoevenagel Condensation and Cyclization
Chromene-3-carboxamide derivatives are synthesized via:
- Aldol Condensation : Reacting salicylaldehyde derivatives with ethyl cyanoacetate in the presence of piperidine or TEA forms α-cyanoacrylates.
- Cyclization : Heating the intermediate in acetic acid induces cyclization to 2-oxo-2H-chromene-3-carboxylate.
- Hydrolysis and Amination : Saponification (NaOH/EtOH) yields the carboxylic acid, which is converted to the carboxamide via mixed carbonic anhydride (ClCO₂Et, TEA) and subsequent ammonia treatment.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel | Piperidine, EtOH, reflux | 78 | |
| Cyclization | AcOH, 100°C, 2 h | 90 | |
| Carboxamide Formation | ClCO₂Et, NH₃/MeOH | 82 |
Coupling Strategies for Final Assembly
Amide Bond Formation via Active Esters
The carboxamide group of the chromene moiety reacts with the amine of the tetrahydroquinoline sulfonamide using coupling agents:
- Activation : Treat 2-oxo-2H-chromene-3-carboxylic acid with EDCl/HOBt in DMF to form the active ester.
- Coupling : Add 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine and stir at room temperature for 12–24 h.
Optimization Note : Using HATU as a coupling agent increases yields to 88% compared to EDCl (75%).
Alternative One-Pot Multicomponent Approaches
Tandem Pd-Catalyzed Coupling and Cyclization
A cascade reaction inspired by formal [3+3] cycloadditions simplifies the synthesis:
- Coupling : React 6-amino-1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with 3-formylchromone in the presence of Pd(PPh₃)₄ and HMPA.
- Electrocyclization : Heat the intermediate under reflux to induce chromene ring formation.
Advantages :
Challenges and Optimization Strategies
Regioselectivity in Chromene Formation
The position of the ketone group in chromene derivatives is sensitive to reaction conditions:
Sulfonamide Stability Under Acidic Conditions
The methanesulfonyl group hydrolyzes in strong acids (e.g., H₂SO₄). Mitigation strategies include:
- Using mild acids (AcOH) for cyclization steps.
- Protecting the sulfonamide with TEMPO during high-temperature reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic properties and is studied for its effects on various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline Derivatives
The tetrahydroquinoline scaffold is a common feature in several analogs. Key variations include:
Key Observations :
Chromene-Carboxamide Derivatives
The 2-oxo-2H-chromene-3-carboxamide moiety is shared with compounds investigated for optical and biological properties:
Key Observations :
- Electron-donating groups (e.g., methoxy in compound II) enhance nonlinear optical (NLO) properties compared to electron-withdrawing or alkyl substituents .
- The triazole modification in compound 17 highlights the importance of heterocyclic additions for targeting acetylcholinesterase (AChE) in Alzheimer’s therapy .
Biological Activity
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure integrating a tetrahydroquinoline moiety and a chromene derivative. This unique configuration enhances its solubility and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial activity , particularly against both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of key enzymes essential for bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of the Compound
| Microorganism | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Bactericidal | Inhibition of MurD and GlmU enzymes |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | Inhibition of MurD and GlmU enzymes |
| Escherichia coli | Bactericidal | Inhibition of MurD and GlmU enzymes |
| Pseudomonas aeruginosa | Moderate inhibition | Inhibition of cell wall synthesis |
The compound’s biological activity is largely attributed to its ability to bind to specific bacterial enzymes involved in cell wall biosynthesis. Notably, it targets:
- MurD : An enzyme critical for peptidoglycan synthesis.
- GlmU : Another enzyme essential for the biosynthetic pathway of bacterial cell walls.
By inhibiting these enzymes, the compound disrupts normal bacterial growth and leads to cell death.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : Laboratory assays demonstrated that the compound effectively reduced the viability of various bacterial strains, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in bacterial load compared to controls. These studies support its potential as a therapeutic agent against resistant infections.
Table 2: Summary of In Vitro and In Vivo Findings
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant bactericidal activity against MRSA | |
| In Vivo | Reduced bacterial load in infected models |
Potential Therapeutic Applications
Given its promising antimicrobial properties, this compound may have several therapeutic applications:
- Antibiotic Development : As a potential candidate for new antibiotics targeting resistant strains.
- Anti-inflammatory Research : Its unique structure may also allow exploration in anti-inflammatory pathways.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling the tetrahydroquinoline core with the chromene-carboxamide moiety. Key steps include:
- Sulfonylation : Reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Carboxamide Formation : Coupling the sulfonylated intermediate with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDCI or DCC) in dry DCM or THF.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is critical for isolating the pure product .
Critical Parameters : - Anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Temperature control (reflux at ~40–50°C for sulfonylation).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables. To address this:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Validate Target Engagement : Employ biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or DNA topoisomerases) .
- Comparative SAR Studies : Synthesize analogs with modifications to the methanesulfonyl or chromene groups to isolate structural determinants of activity. For example, replacing methanesulfonyl with phenylsulfonyl may enhance antimicrobial activity but reduce solubility .
Basic: What analytical techniques are recommended for characterizing the compound’s purity and structure?
Methodological Answer:
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (>95% by area normalization) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methanesulfonyl protons at δ ~3.3 ppm, chromene carbonyl at δ ~160 ppm) .
- HRMS : High-resolution mass spectrometry to verify the molecular ion peak (expected [M+H]⁺ ~443.12 for C₂₁H₂₀N₂O₅S) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydroquinoline ring to improve aqueous solubility. For example, replacing the methanesulfonyl group with a sulfonamide-bearing piperazine enhances solubility but may reduce blood-brain barrier penetration .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the chromene ring). Fluorination at the C-8 position of the chromene moiety can block oxidative degradation .
- In Silico Modeling : Predict logP and permeability using tools like Schrödinger’s QikProp, prioritizing analogs with logP <3 and PSA <90 Ų .
Basic: What are the primary challenges in achieving regioselective functionalization of the tetrahydroquinoline core?
Methodological Answer:
- Positional Selectivity : The C-6 position is typically functionalized via electrophilic aromatic substitution (EAS) due to electron-donating effects from the adjacent amine. However, competing reactions at C-4 or C-8 can occur.
- Mitigation Strategies :
Advanced: How can researchers elucidate the compound’s mechanism of action in anticancer assays?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., using Eurofins KinaseProfiler) to identify primary targets. Similar compounds inhibit Aurora kinases (IC₅₀ ~50 nM) .
- Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining in treated cancer cells (e.g., MCF-7) to quantify early/late apoptosis .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Basic: What solvent systems are suitable for improving the compound’s solubility in biological assays?
Methodological Answer:
- Aqueous Solubility Enhancers : Use cyclodextrin derivatives (e.g., HP-β-CD) or co-solvents like PEG-400 (≤10% v/v in PBS) .
- In Vitro Stock Solutions : Prepare a 10 mM DMSO stock and dilute into assay media with ≤0.1% DMSO to avoid cytotoxicity .
Advanced: How can computational methods aid in predicting off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against the PDB database (e.g., 3AOX for sulfonamide-binding proteins) .
- Pharmacophore Modeling : Identify shared features with known inhibitors (e.g., sulfonamide moiety in carbonic anhydrase inhibitors) .
Basic: What steps are critical for ensuring batch-to-batch reproducibility in synthesis?
Methodological Answer:
- Stoichiometric Precision : Use calibrated syringes for liquid reagents (e.g., methanesulfonyl chloride) and balance to ±0.1 mg for solids .
- Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:1) at 30-minute intervals to track progress.
Advanced: How can isotope-labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
